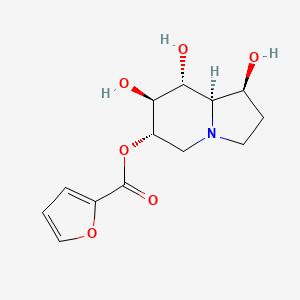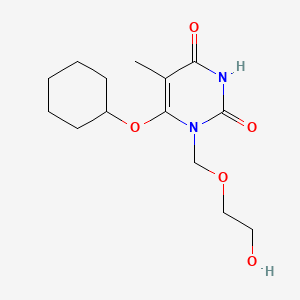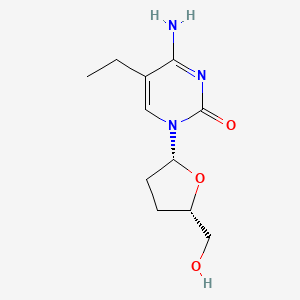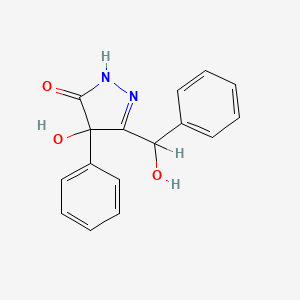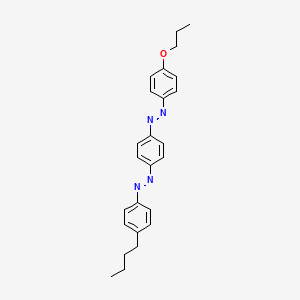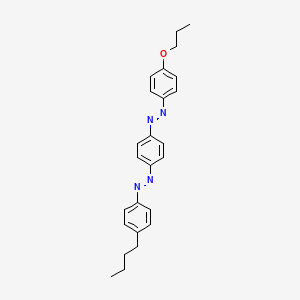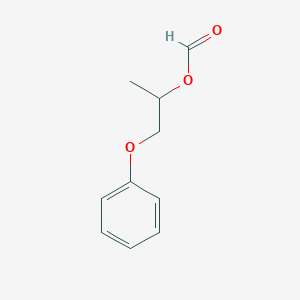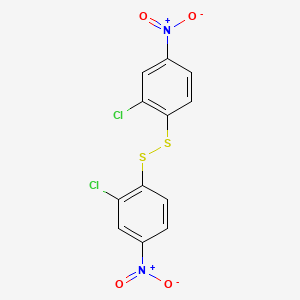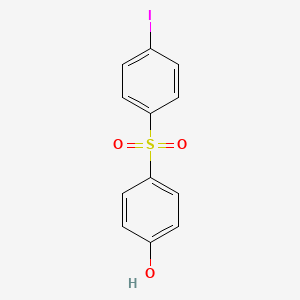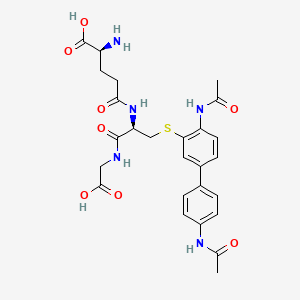
3-(Glutathion-S-yl)-N,N'-diacetylbenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is a complex organic compound that features a benzidine core substituted with glutathione and acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine typically involves the conjugation of glutathione to N,N’-diacetylbenzidine. This process can be achieved through a series of steps:
Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride in the presence of a catalyst to form N,N’-diacetylbenzidine.
Conjugation with Glutathione: The N,N’-diacetylbenzidine is then reacted with glutathione in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its original benzidine form.
Substitution: The acetyl and glutathione groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzidine derivatives.
Substitution: Various substituted benzidine compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine has several applications in scientific research:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glutathione conjugates.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cellular proteins.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine involves its interaction with cellular proteins and enzymes. The glutathione moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress levels. It can also bind to specific proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-tris(Glutathion-S-yl)hydroquinone: Another glutathione conjugate with similar detoxification properties.
3-(Glutathion-S-yl)acetaminophen: A glutathione conjugate of acetaminophen, known for its role in detoxification and potential toxicity.
Uniqueness
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is unique due to its specific structure, which combines the properties of benzidine and glutathione. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89014-16-4 |
|---|---|
Molekularformel |
C26H31N5O8S |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(2S)-5-[[(2R)-3-[2-acetamido-5-(4-acetamidophenyl)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C26H31N5O8S/c1-14(32)29-18-6-3-16(4-7-18)17-5-9-20(30-15(2)33)22(11-17)40-13-21(25(37)28-12-24(35)36)31-23(34)10-8-19(27)26(38)39/h3-7,9,11,19,21H,8,10,12-13,27H2,1-2H3,(H,28,37)(H,29,32)(H,30,33)(H,31,34)(H,35,36)(H,38,39)/t19-,21-/m0/s1 |
InChI-Schlüssel |
ZZHDVNCYFVXRAG-FPOVZHCZSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


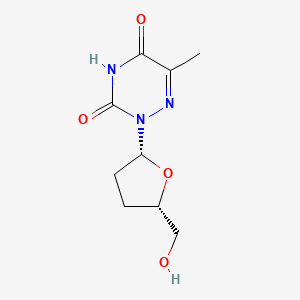
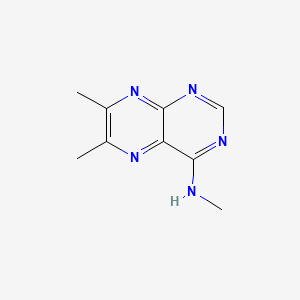
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
